2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c20-14-8-10-16(11-9-14)27(25,26)23-12-4-3-5-15(23)13-19(24)22-18-7-2-1-6-17(18)21/h1-2,6-11,15H,3-5,12-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIOSFBVUJYRHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with the 4-fluorobenzenesulfonyl group. The acetamide moiety is introduced in the final step. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is common to monitor the reaction progress and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can result in the replacement of fluorine atoms with other functional groups .
Scientific Research Applications
2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural and functional attributes:
Key Observations:
- Piperidine Modifications : The target compound’s 4-fluorobenzenesulfonyl group distinguishes it from phenethyl-substituted opioids (e.g., ocfentanil) and tosyl-containing analogs (e.g., ). Sulfonyl groups may reduce blood-brain barrier permeability compared to lipophilic phenethyl groups .
- Acetamide Variations : The 2-fluorophenyl substituent aligns with ocfentanil but differs from para-fluorofentanyl’s 4-fluorophenyl, which affects receptor binding affinity .
- Pharmacological Implications: Methoxy or propionamide groups in analogs enhance opioid receptor activity, while sulfonyl groups may shift activity toward non-opioid targets (e.g., acetylcholinesterase inhibition) .
Pharmacological and Regulatory Considerations
- Acetylcholinesterase Inhibition : Compounds with bulkier sulfonyl groups (e.g., ) show activity in acetylcholinesterase inhibition assays, suggesting a possible secondary mechanism for the target compound .
- Regulatory Status : The target compound is listed in international drug control conventions, reflecting its structural similarity to controlled fentanyl analogs .
Biological Activity
2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide is a novel compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure
The compound is characterized by:
- Piperidine Ring : A six-membered ring containing nitrogen, which is common in many bioactive compounds.
- Fluorobenzenesulfonyl Group : Enhances lipophilicity and may influence receptor binding.
- Fluorophenyl Acetamide : Imparts additional pharmacological properties.
The biological activity of 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide is believed to be mediated through interactions with various biological targets, including:
- Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptors : It could modulate receptor activity, leading to downstream signaling effects.
Pharmacological Properties
- Anti-inflammatory Activity : Preliminary studies indicate that the compound inhibits nitric oxide production in RAW264.7 cells stimulated by lipopolysaccharides, suggesting potential as an anti-inflammatory agent.
- Analgesic Properties : Its piperidine structure suggests possible analgesic effects, similar to other piperidine derivatives that have shown pain-relieving properties in clinical settings.
Synthesis
The synthesis of 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide typically involves several steps:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
- Sulfonylation : Introduction of the sulfonyl group via reactions with sulfonyl chlorides.
- Nucleophilic Substitution : Attaching the fluorophenyl groups through nucleophilic substitution reactions.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into potential applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
